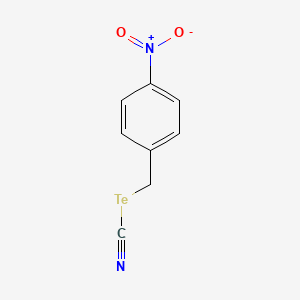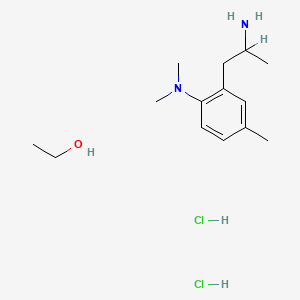
alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is a synthetic compound belonging to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of methyl groups to the phenethylamine backbone.
Amination: Incorporation of the dimethylamino group.
Formation of the dihydrochloride salt: This step ensures the compound’s stability and solubility.
Esterification: Conversion to the ethanoate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including its stimulant effects on the central nervous system.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate involves its interaction with molecular targets in the central nervous system. It primarily acts by increasing the release of monoamines, such as dopamine and serotonin, thereby enhancing neurotransmission. This leads to its stimulant effects, which are of interest in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyamphetamine: A related compound with similar stimulant effects.
3,4-Dimethoxyamphetamine: Another phenethylamine derivative with psychoactive properties.
Uniqueness
Alpha,5-Dimethyl-2-dimethylaminophenethylamine dihydrochloride ethanoate is unique due to its specific substitution pattern and the presence of the ethanoate ester, which may influence its pharmacokinetic properties and biological activity.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and diverse applications make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
74051-12-0 |
|---|---|
Formule moléculaire |
C14H28Cl2N2O |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-(2-aminopropyl)-N,N,4-trimethylaniline;ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N2.C2H6O.2ClH/c1-9-5-6-12(14(3)4)11(7-9)8-10(2)13;1-2-3;;/h5-7,10H,8,13H2,1-4H3;3H,2H2,1H3;2*1H |
Clé InChI |
RDEZXEPBFXEQDK-UHFFFAOYSA-N |
SMILES canonique |
CCO.CC1=CC(=C(C=C1)N(C)C)CC(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)

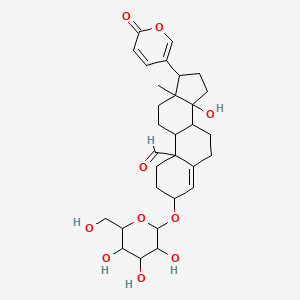

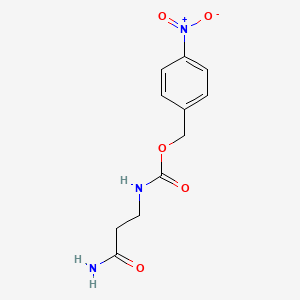
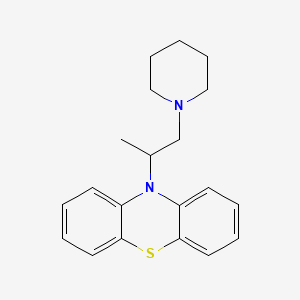


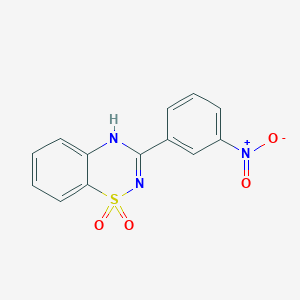
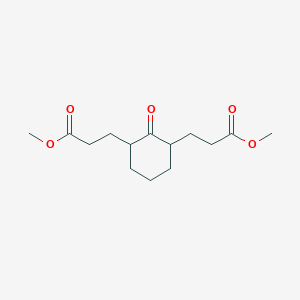
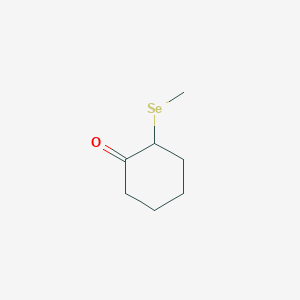
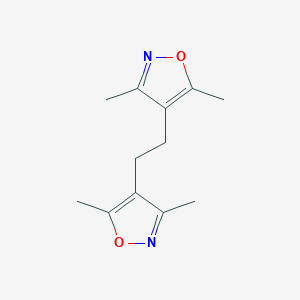
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
